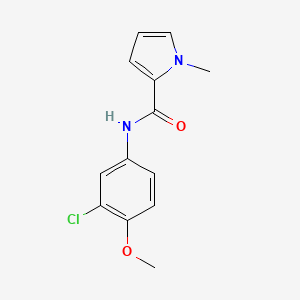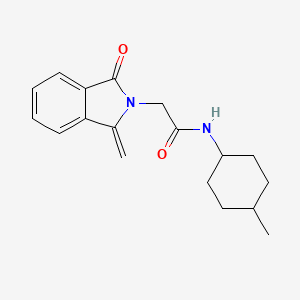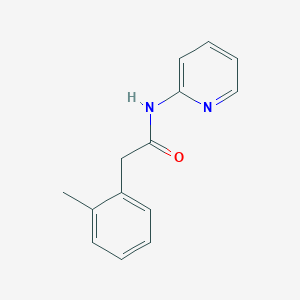![molecular formula C15H11Cl2NO5 B7471162 [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It is a crystalline powder that is white to slightly yellow in color and is sparingly soluble in water. Diclofenac is synthesized using various methods, and its mechanism of action involves inhibition of cyclooxygenase (COX) enzymes.
Mécanisme D'action
The mechanism of action of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate involves inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to injury or tissue damage. By inhibiting COX enzymes, [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce oxidative stress in cells. Additionally, [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair. [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has also been shown to have anti-angiogenic effects, which may contribute to its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the effects of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate on specific cell types or in specific tissues may vary, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate. One area of interest is the potential use of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate in cancer treatment. Further studies are needed to determine the optimal dose and treatment regimen for [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate in cancer patients. Additionally, studies are needed to determine the effects of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate on bone healing and regeneration, as well as its potential use in the treatment of Alzheimer's disease. Finally, studies are needed to determine the effects of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate on specific cell types or in specific tissues, as this may provide insights into its potential use in different disease states.
Méthodes De Synthèse
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate can be synthesized using various methods, including the reaction of 2,4-dihydroxybenzoic acid with 2,5-dichloroaniline in the presence of thionyl chloride, the reaction of 2,4-dihydroxybenzoic acid with 2,5-dichloroaniline in the presence of phosphorus oxychloride, and the reaction of 2,4-dihydroxybenzoic acid with 2,5-dichloroaniline in the presence of acetic anhydride. The yield and purity of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate depend on the method used for synthesis.
Applications De Recherche Scientifique
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and postoperative pain. [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has been studied for its effects on bone healing and regeneration, as well as its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
[2-(2,5-dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO5/c16-8-1-4-11(17)12(5-8)18-14(21)7-23-15(22)10-3-2-9(19)6-13(10)20/h1-6,19-20H,7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDMGQAIZPNFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)


![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)




![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)
